molecular formula C3H4F2O2 B7960258 2,3-Difluoropropanoic acid CAS No. 33420-54-1

2,3-Difluoropropanoic acid

Cat. No.: B7960258
CAS No.: 33420-54-1
M. Wt: 110.06 g/mol
InChI Key: NUBAOKTWWIMWEK-UHFFFAOYSA-N
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Description

2,3-Difluoropropanoic acid is an organic compound with the molecular formula C3H4F2O2 It is a derivative of propanoic acid where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoropropanoic acid can be synthesized through several methods. One common approach involves the fluorination of propanoic acid derivatives. For instance, the reaction of propanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of propanoic acid, 2,3-difluoro- often involves large-scale fluorination processes. These processes use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluoropropanoic acid derivatives.

    Reduction: Reduction reactions can convert it into difluoropropanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoropropanoic acid derivatives, while reduction can produce difluoropropanol.

Scientific Research Applications

2,3-Difluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of propanoic acid, 2,3-difluoro- involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activities and cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-fluoro-: A derivative with a single fluorine atom at the 2nd position.

    Propanoic acid, 3-fluoro-: A derivative with a single fluorine atom at the 3rd position.

    Propanoic acid, 2,2-difluoro-: A derivative with two fluorine atoms at the 2nd position.

Uniqueness

2,3-Difluoropropanoic acid is unique due to the presence of fluorine atoms at both the 2nd and 3rd positions. This specific substitution pattern can result in distinct chemical and biological properties compared to its mono-fluorinated or differently substituted counterparts. The dual fluorination can enhance the compound’s stability, reactivity, and potential biological activities.

Properties

IUPAC Name

2,3-difluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBAOKTWWIMWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311682
Record name 2,3-Difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33420-54-1
Record name 2,3-Difluoropropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33420-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,3-difluoro-
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